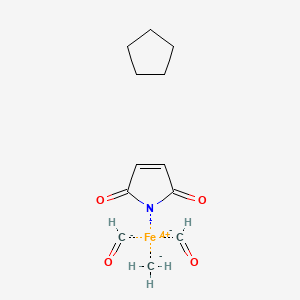
D4R agonist-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D4R agonist-1, also known as Compound 16f, is a partial agonist of the dopamine D4 receptor (D4R). This compound has shown potential in the treatment of neuropsychiatric disorders due to its ability to selectively activate the D4 receptor, which is part of the dopaminergic system. The dopaminergic system plays a crucial role in motor functions, cognition, and addiction .
Vorbereitungsmethoden
The synthesis of D4R agonist-1 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a benzothiazole derivative, followed by a series of functional group transformations to introduce the necessary substituents. The final step involves the coupling of the benzothiazole intermediate with a piperidine derivative under specific reaction conditions .
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
D4R agonist-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the benzothiazole ring.
Substitution: Substitution reactions are commonly employed to introduce different substituents on the benzothiazole ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
D4R agonist-1 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of dopamine receptor agonists.
Wirkmechanismus
D4R agonist-1 exerts its effects by selectively binding to and activating the dopamine D4 receptor. This receptor is part of the G protein-coupled receptor family and is linked to the inhibition of adenylate cyclase. Upon activation by this compound, the receptor undergoes a conformational change that leads to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic AMP (cAMP) within the cell. This signaling pathway is crucial for modulating various physiological processes, including neurotransmission and synaptic plasticity .
Vergleich Mit ähnlichen Verbindungen
D4R agonist-1 is unique in its selectivity for the dopamine D4 receptor compared to other dopamine receptor agonists. Similar compounds include:
Rotigotine: A pan-agonist that activates all five dopamine receptors (D1R to D5R).
A-412997: A selective D4 receptor agonist with a different chemical structure.
PD-168077: Another selective D4 receptor agonist used in research.
The uniqueness of this compound lies in its partial agonist activity and its potential therapeutic applications in neuropsychiatric disorders.
Eigenschaften
Molekularformel |
C19H22N4S |
|---|---|
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
2-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-1,3-benzothiazole |
InChI |
InChI=1S/C19H22N4S/c1-2-7-17-16(6-1)21-19(24-17)9-5-11-22-12-14-23(15-13-22)18-8-3-4-10-20-18/h1-4,6-8,10H,5,9,11-15H2 |
InChI-Schlüssel |
KZVXSSLUUGFVFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCC2=NC3=CC=CC=C3S2)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


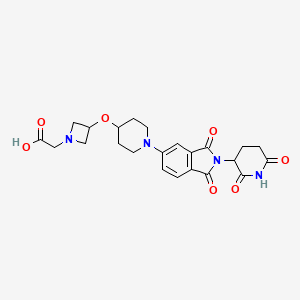



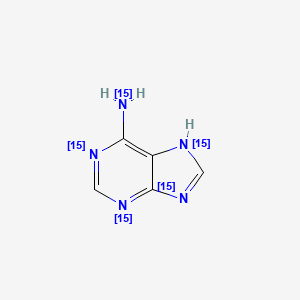
![(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid](/img/structure/B12378612.png)

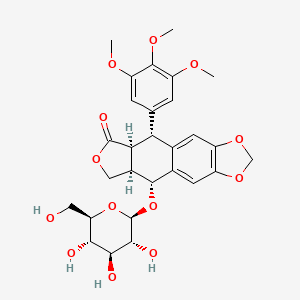

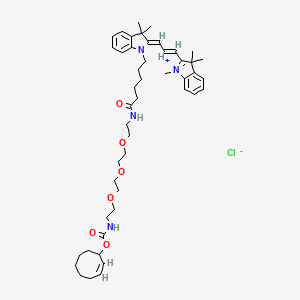
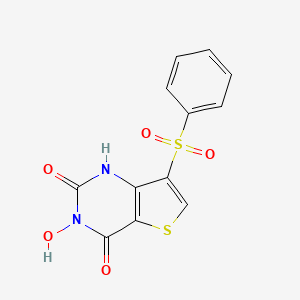
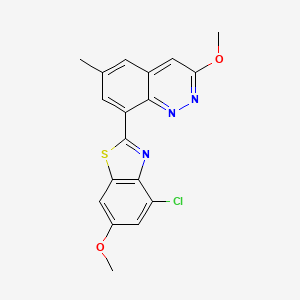
![[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate](/img/structure/B12378666.png)
